molecular formula C25H28O7 B11648651 2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648651
M. Wt: 440.5 g/mol
InChI Key: NCSAJVMVDWKTFE-UHFFFAOYSA-N
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Description

2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C25H28O7. It is characterized by the presence of an ethoxyethyl group, a tert-butylphenoxy group, and a chromen-7-yl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with 3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl chloride under basic conditions to form the desired acetate ester. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydro derivatives .

Scientific Research Applications

2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound may inhibit the activity of certain enzymes, thereby reducing the production of reactive oxygen species and inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXYETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chromen-7-yl moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C25H28O7/c1-5-28-12-13-29-23(26)16-30-19-10-11-20-21(14-19)31-15-22(24(20)27)32-18-8-6-17(7-9-18)25(2,3)4/h6-11,14-15H,5,12-13,16H2,1-4H3

InChI Key

NCSAJVMVDWKTFE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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